molecular formula C14H11ClN4O2 B7192111 N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide

N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide

Cat. No.: B7192111
M. Wt: 302.71 g/mol
InChI Key: LNWTUCUETNZMMF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyridine core, which is known for its biological activity and versatility in drug design.

Properties

IUPAC Name

N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-21-13-9(15)4-2-5-10(13)18-14(20)11-6-3-7-12-16-8-17-19(11)12/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWTUCUETNZMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC3=NC=NN32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, yielding the target compound through a tandem reaction mechanism . The reaction conditions include:

    Temperature: 140°C

    Solvent: Dry toluene

    Microwave irradiation: Ensures rapid and efficient synthesis

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms

    Substitution: Replacement of one functional group with another

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways . By inhibiting these enzymes, the compound can induce apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide stands out due to its specific structural features and the presence of a methoxyphenyl group, which enhances its biological activity and selectivity towards certain enzymes. This makes it a promising candidate for further drug development and research.

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